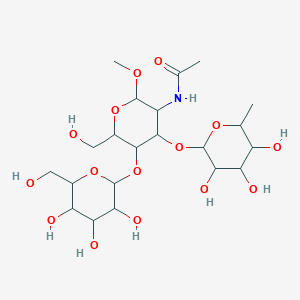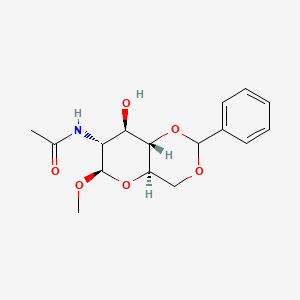![molecular formula C39H50N5O19P B1139753 (2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid CAS No. 507471-72-9](/img/structure/B1139753.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Descripción general
Descripción
Phosphopeptide ligand for the src SH2 domain (IC50 = 42 nM); displays 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu .
Aplicaciones Científicas De Investigación
Cancer Research
Caffeic acid derivatives have been studied for their potential anti-cancer properties. The compound’s ability to inhibit the formation of reactive oxygen species and diminish angiogenesis in cancer cells makes it a candidate for cancer therapy research . It has shown promise in targeting tumor EMT-related signaling and may be involved in the therapy and prevention of disease progression in inflammatory diseases and cancer .
Neurodegenerative Disease Studies
Due to its antioxidant properties, caffeic acid-pYEEIE may play a role in researching neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can affect the molecular mechanisms involved in these diseases, potentially offering a new avenue for therapeutic interventions .
Diabetes and Obesity Management
Research has indicated that caffeic acid can have effects on diabetes and obesity. Its impact on insulin-like growth factor 1 (IGF-1) receptor and the level of activated PKB/Akt kinase suggests it could be used in studies aimed at understanding and managing these conditions .
Atherosclerosis and Cardiovascular Health
The compound’s influence on atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, could be significant. By affecting the underlying molecular pathways, caffeic acid-pYEEIE might contribute to cardiovascular health research .
Antimicrobial and Antiviral Research
Caffeic acid has been associated with bacterial and viral infection studies. Its structure allows it to function as an antioxidant, which could be beneficial in developing treatments for various infections .
Food Industry Applications
In the food industry, caffeic acid is used for its antioxidant properties, which can contribute to food preservation and safety. Its detection and quantification are important for ensuring the quality and health benefits of food products .
Environmental Monitoring
The compound’s role in environmental monitoring is linked to its use in disease diagnostics and the food industry. Its detection is significant for assessing environmental health and safety .
Biochemical Research
Caffeic acid-pYEEIE is a phosphopeptide ligand for the src SH2 domain, displaying high affinity in biochemical assays. This makes it a valuable tool for studying signal transduction and enzyme-substrate interactions in biochemical research .
Mecanismo De Acción
Target of Action
Caffeic Acid-pYEEIE, also known as HY-P1377, is a non-phosphopeptide inhibitor that exhibits potent binding affinity for the GST-Lck-SH2 domain . The SH2 domain is a critical component of the Src family of protein kinases, which play key roles in cellular proliferation, survival, and differentiation .
Mode of Action
The compound interacts with its target, the SH2 domain, by binding to it. This binding is believed to inhibit the function of the Src family kinases, thereby affecting the signaling pathways they are involved in . .
Biochemical Pathways
These include cell growth, cell division, and signal transduction pathways . Therefore, it can be inferred that Caffeic Acid-pYEEIE may influence these pathways through its interaction with the Src family kinases.
Pharmacokinetics
Studies on caffeic acid, a related compound, suggest that it is rapidly absorbed and metabolized . It is also known that lifestyle factors such as smoking and the use of oral contraceptives can influence the pharmacokinetics of caffeic acid
Result of Action
Given its binding affinity for the src family kinases, it is likely that the compound may influence cellular processes regulated by these kinases, such as cell growth and division
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20-,24-,25-,26-,27-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLXQPYJYPETQ-YYGGXQSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N5O19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)



![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)


